molecular formula C9H10F3NO2S B13520464 2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonamide

2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonamide

Cat. No.: B13520464
M. Wt: 253.24 g/mol
InChI Key: KUTSPHSUFSXTIB-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonamide is a sulfonamide compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1-sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonamide typically involves the reaction of 4-(trifluoromethyl)benzene with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide moiety can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

    N-Phenyl-bis(trifluoromethanesulfonimide): Another sulfonamide compound with similar structural features but different functional groups.

    4-(Trifluoromethyl)phenylsulfonamide: Lacks the ethane linkage but shares the trifluoromethyl and sulfonamide groups.

Uniqueness: 2-[4-(Trifluoromethyl)phenyl]ethane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both the trifluoromethyl and sulfonamide groups enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C9H10F3NO2S

Molecular Weight

253.24 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]ethanesulfonamide

InChI

InChI=1S/C9H10F3NO2S/c10-9(11,12)8-3-1-7(2-4-8)5-6-16(13,14)15/h1-4H,5-6H2,(H2,13,14,15)

InChI Key

KUTSPHSUFSXTIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCS(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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